molecular formula C15H18N4O3 B1227317 methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

Cat. No. B1227317
M. Wt: 302.33 g/mol
InChI Key: LVKKWCOINMSBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(4-tert-butylphenyl)-oxomethyl]amino]-1H-1,2,4-triazole-5-carboxylic acid methyl ester is a member of benzamides.

Scientific Research Applications

Antioxidant Activity and Physicochemical Properties

A study by Yüksek et al. (2015) focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. The compounds were also evaluated for their physicochemical properties through various spectral data and potentiometric analysis in non-aqueous solvents, providing insights into their lipophilicity and thermal degradation kinetics (Yüksek et al., 2015).

Synthesis and Reactivity

Zelenov et al. (2014) developed a new approach for synthesizing 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides. This research contributed to understanding the reactivity and structural confirmation of these compounds, as verified by various spectroscopic methods (Zelenov et al., 2014).

Catalytic Performance in Cross-Coupling Reactions

Turek et al. (2014) synthesized palladium(II) complexes using triazole-based N-heterocyclic carbene ligands. They evaluated the catalytic performance of these complexes in the Suzuki–Miyaura cross-coupling reaction, highlighting their efficiency under mild conditions, which is significant for potential applications in catalysis (Turek et al., 2014).

Antimicrobial Activities

Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. This study presented an array of synthesized compounds and tested them against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).

Coinage Metal Complexes and Non-Covalent Interactions

Turek et al. (2014) also synthesized coinage metal(I) complexes with triazole-based N-heterocyclic carbene ligands. The study provided insights into the bidentate coordination of these ligands and their impact on the formation of monomers aggregated via metallophilic contact, which is relevant for understanding the chemical behavior of these complexes (Turek et al., 2014).

properties

Product Name

methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)10-7-5-9(6-8-10)12(20)17-14-16-11(18-19-14)13(21)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20)

InChI Key

LVKKWCOINMSBPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
Reactant of Route 6
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.